2-Acetyl-8-methoxy-3-(4-methoxyphenyl)-3,3A,4,5-tetrahydro-2H-benzo(G)indazole

necroptosis stereochemistry-activity relationship programmed necrosis

This specific (3R,3aR)-rel stereoisomer is the most potent Nec-3 series necroptosis inhibitor (EC50 0.29 μM). Even minor structural deviations—7-methoxy regioisomer, trans diastereomer, N-2 propionyl—result in 3- to >340-fold potency losses. For unambiguous TNF-α pathway validation, accept no substitutes.

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
Cat. No. B5085531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-8-methoxy-3-(4-methoxyphenyl)-3,3A,4,5-tetrahydro-2H-benzo(G)indazole
Molecular FormulaC21H22N2O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(=O)N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC=C(C=C4)OC
InChIInChI=1S/C21H22N2O3/c1-13(24)23-21(15-5-8-16(25-2)9-6-15)18-11-7-14-4-10-17(26-3)12-19(14)20(18)22-23/h4-6,8-10,12,18,21H,7,11H2,1-3H3
InChIKeyQXGBVUBUQAGSCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-8-methoxy-3-(4-methoxyphenyl)-3,3A,4,5-tetrahydro-2H-benzo(G)indazole – Core Identity and Research-Grade Procurement Profile


2-Acetyl-8-methoxy-3-(4-methoxyphenyl)-3,3A,4,5-tetrahydro-2H-benzo(G)indazole (CAS 936351-73-4 for the (3R,3aR)-rel stereoisomer; molecular formula C₂₁H₂₂N₂O₃; MW 350.4 g/mol) is a conformationally constrained tricyclic tetrahydro-2H-benzo[g]indazole derivative belonging to the Nec-3 series of necroptosis inhibitors [1]. The compound is catalogued as a rare and unique chemical in the Sigma-Aldrich AldrichCPR collection (Product No. 3270481), supplied as a 10 mg quantity for early discovery research without vendor-collected analytical data, placing the burden of identity and purity verification on the procuring laboratory . Its structure features an 8-methoxy substituent on the benzo-fused ring, a 4-methoxyphenyl group at position 3, and an N-2 acetyl moiety, with defined (3R,3aR)-rel (cis) stereochemistry at the 3,3a ring junction [1].

Why 2-Acetyl-8-methoxy-3-(4-methoxyphenyl)-3,3A,4,5-tetrahydro-2H-benzo(G)indazole Cannot Be Replaced by Regioisomeric or Analogous In-Class Compounds


Within the 3,3a,4,5-tetrahydro-2H-benzo[g]indazole scaffold, seemingly minor structural variations produce orders-of-magnitude differences in necroptosis inhibitory potency. Published SAR data demonstrate that translocation of the methoxy group from the 8-position to the 7-position abolishes activity (EC₅₀ shift from 0.29 μM to >100 μM), inversion of stereochemistry at the 3,3a ring junction reduces potency ~22-fold, and replacement of the 4′-methoxy on the pendent phenyl with hydrogen or fluorine erodes activity 3- to 19-fold [1]. Even the seemingly conservative substitution of N-2 acetyl with N-2 propionyl approximately triples the EC₅₀ value [1]. These steep SAR gradients mean that the 7-methoxy regioisomer (Sigma-Aldrich L345768, CAS 313968-30-8), the 8-methoxy-3-phenyl des-methoxy analog, the 2-propionyl homolog, or the 6,8-dimethyl variant cannot serve as interchangeable procurement substitutes without fundamentally altering the biological readout in necroptosis-relevant assays.

Quantitative Differentiation Evidence for 2-Acetyl-8-methoxy-3-(4-methoxyphenyl)-3,3A,4,5-tetrahydro-2H-benzo(G)indazole Versus Closest Analogs


Cis (3R,3aR)-rel Stereochemistry Confers 22-Fold Potency Advantage Over Trans (3R,3aS)-rel Diastereomer in Necroptosis Inhibition

The (3R,3aR)-rel (cis) diastereomer of the 8-methoxy-3-(4-methoxyphenyl)-2-acetyl-tetrahydrobenzo[g]indazole scaffold inhibits TNF-α-induced necroptosis with an EC₅₀ of 0.29 ± 0.07 μM, whereas the corresponding (3R,3aS)-rel (trans) diastereomer exhibits an EC₅₀ of 6.4 ± 2 μM—a 22-fold reduction in potency [1]. This stereochemical dependence was consistently observed across all four tricyclic ring systems examined in the Nec-3 series, with the (3R,3aR)-rel isomers invariably more active [1]. The target compound is specifically identified and supplied as the (3R,3aR)-rel configuration, matching the active stereochemistry [2].

necroptosis stereochemistry-activity relationship programmed necrosis

8-Methoxy Substitution Is Essential: Translocation to 7-Position Abolishes Necroptosis Inhibitory Activity

In the 3,3a,4,5-tetrahydro-2H-benz[g]indazole Nec-3 series, introduction of a methoxy group specifically at the 8-position of the tricyclic ring increased necroptosis inhibitory activity, while placing the methoxy at the 6-, 7-, or 9-position resulted in loss of or substantially reduced activity [1]. The 8-methoxy-(3R,3aR)-rel compound (compound 8, structurally equivalent to the target compound) gave EC₅₀ = 0.29 ± 0.07 μM, whereas the corresponding 7-methoxy analog exceeded 100 μM EC₅₀ [1]. The 7-methoxy regioisomer (2-acetyl-7-methoxy-3-(4-methoxyphenyl)-3,3A,4,5-tetrahydro-2H-benzo(G)indazole, CAS 313968-30-8, Sigma-Aldrich L345768) is concurrently available from the same AldrichCPR collection, creating a direct procurement choice where the 8-methoxy compound is the only active option for necroptosis studies [2].

regiochemistry SAR necroptosis inhibitor design

4′-Methoxy on Pendent Phenyl Ring Provides Measurable Advantage Over 4′-Fluoro, 4′-Nitro, and Unsubstituted Phenyl Analogs

Systematic SAR evaluation in the Nec-3 series revealed that an electron-donating methoxy group at the 4′-position of the pendent phenyl ring increased necroptosis inhibitory activity compared to alternative substituents. The 4′-methoxy compound (compound 8) gave EC₅₀ = 0.29 ± 0.07 μM, while the 4′-fluoro analog (compound 11, 8-OMe, 4′-F) yielded EC₅₀ = 0.96 ± 0.09 μM (~3.3-fold less potent), the 4′-nitro analog (compound 25) gave EC₅₀ = 1.8 ± 0.4 μM (~6.2-fold less potent), and the unsubstituted 3-phenyl analog (compound 9, lacking 4′-OMe but retaining 8-OMe and (3R,3aR)-rel stereochemistry) showed EC₅₀ = 5.4 ± 1 μM (~19-fold less potent) [1]. These data establish the 4′-methoxyphenyl substituent as a key potency determinant within the scaffold.

phenyl substitution SAR electron-donating groups necroptosis

N-2 Acetyl Substituent Delivers Superior Potency Compared to N-2 Propionyl and Other Acyl Variants

Evaluation of N-2 substituent variations on the 8-methoxy-3-(4-methoxyphenyl)-(3R,3aR)-rel-tetrahydrobenzo[g]indazole core (Table 3 of Jagtap et al. 2007) demonstrated that the acetyl group (compound 53) provided an EC₅₀ of 0.15 ± 0.01 μM, while the propionyl homolog (compound 54, -C(=O)Et) yielded EC₅₀ = 0.44 ± 0.2 μM (~2.9-fold less potent), and the trifluoroacetyl analog (compound 57) gave EC₅₀ = 0.92 ± 0.09 μM (~6.1-fold less potent) [1]. The 2-propionyl analog (8-methoxy-3-(4-methoxyphenyl)-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole, C₂₂H₂₄N₂O₃, MW 364.4) is commercially accessible, making this comparison directly relevant for procurement decisions .

N-acyl SAR amide optimization necroptosis chemical probe

Patent-Backed Structural Specificity: The Compound Is Explicitly Claimed in Necroptosis Inhibitor Intellectual Property

The exact (3R,3aR)-rel stereoisomer of 2-acetyl-8-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is explicitly listed as a chemical compound in two PCT patent applications directed to necroptosis inhibition: WO2009023272A1 (Heterocyclic inhibitors of necroptosis) [1] and WO2007075772A2 (Compounds, screens, and methods of treatment) [2]. The compound is identified by its InChIKey (QXGBVUBUQAGSCW-RXVVDRJESA-N) and SMILES string within these filings, establishing it as a composition-of-matter with recognized therapeutic relevance in a regulated cell death pathway distinct from apoptosis [1][2]. This patent provenance distinguishes the compound from uncharacterized or purely catalog-listed analogs that lack similar intellectual property anchoring.

patent composition-of-matter necroptosis intellectual property

High-Confidence Application Scenarios for 2-Acetyl-8-methoxy-3-(4-methoxyphenyl)-3,3A,4,5-tetrahydro-2H-benzo(G)indazole Based on Verified Differentiation Evidence


Necroptosis Pathway Chemical Probe Development and Target Engagement Studies

The compound serves as a validated Nec-3 series chemical probe for dissecting TNF-α-induced necroptosis in FADD-deficient Jurkat T cells. With a quantified EC₅₀ of 0.29 μM (or 0.15 μM for the pure acetyl variant in the optimized N-2 series), it provides a well-characterized tool concentration for pharmacological modulation of caspase-independent programmed necrosis [1]. Researchers should use the (3R,3aR)-rel (cis) stereoisomer exclusively, as the trans diastereomer is 22-fold less potent and would confound dose-response interpretation [1]. The compound's specificity for TNF-α-initiated necroptosis (as opposed to zVAD.fmk-induced necroptosis in L929 cells, where it is inactive) enables pathway-selective experimental designs [1].

SAR-Driven Medicinal Chemistry Optimization of Tricyclic Necroptosis Inhibitors

This compound represents the optimal substitution pattern identified in the foundational Nec-3 SAR study: 8-methoxy on the tricyclic core, 4′-methoxy on the pendent phenyl, N-2 acetyl, and (3R,3aR)-rel stereochemistry [1]. Medicinal chemistry teams can use it as a benchmark reference standard for benchmarking newly synthesized analogs, given that deviations at any of these four structural positions produce measurable potency losses (ranging from ~3-fold for N-2 propionyl to >340-fold for 7-methoxy regioisomers) [1]. The compound's inclusion in the AldrichCPR rare chemicals collection supports its use as a commercially accessible reference material for analytical method development and high-throughput screening quality control .

Regiochemical and Stereochemical Selectivity Screening in Benzo[g]indazole-Focused Compound Libraries

Paired procurement of the 8-methoxy target compound (Sigma 3270481) and its 7-methoxy regioisomer (Sigma L345768) enables controlled head-to-head assessment of regiochemical selectivity in any benzo[g]indazole-relevant biological assay. The >340-fold activity differential observed in necroptosis provides a built-in positive/negative control pair for assay validation [1]. Similarly, comparing the (3R,3aR)-rel target compound with separately sourced (3R,3aS)-rel material allows laboratories to verify stereochemical fidelity in their own assay systems, given the 22-fold potency window [1].

Patent-Landscape-Anchored Hit-to-Lead and Lead Optimization Programs in Programmed Necrosis

For drug discovery groups pursuing necroptosis as a therapeutic modality, this compound's explicit listing in WO2009023272A1 and WO2007075772A2 [1] provides a structurally defined starting point with documented patent priority. The compound's well-characterized SAR profile across four substitution vectors (regiochemistry, stereochemistry, phenyl electronics, and N-2 acylation) reduces the uncertainty associated with hit expansion from less thoroughly characterized catalog compounds . Industrial users conducting IP due diligence can reference the specific InChIKey (QXGBVUBUQAGSCW-RXVVDRJESA-N) to verify freedom-to-operate status relative to the Nec-3 patent estate [1].

Quote Request

Request a Quote for 2-Acetyl-8-methoxy-3-(4-methoxyphenyl)-3,3A,4,5-tetrahydro-2H-benzo(G)indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.